molecular formula C₁₉H₁₆D₃NS B1154077 Pimethixene-d3

Pimethixene-d3

Cat. No.: B1154077
M. Wt: 296.44
Attention: For research use only. Not for human or veterinary use.
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Description

Pimethixene-d3 (CAS: 1553-34-0) is a deuterated analog of Pimethixene, a systemic antihistamine classified under the WHO Anatomical Therapeutic Chemical (ATC) code R06AX23 ("other antihistamines for systemic use") . The parent compound, Pimethixene, has the molecular formula C₁₉H₁₉NS (molecular weight: 293.4 g/mol) and features a thioxanthene-piperidine scaffold. Its deuterated form, this compound, substitutes three hydrogen atoms with deuterium (²H) at specific positions, typically on a methyl group, enhancing its utility as an internal standard in analytical chemistry (e.g., LC-MS/MS) for precise quantification of the parent drug in biological matrices .

Properties

Molecular Formula

C₁₉H₁₆D₃NS

Molecular Weight

296.44

Synonyms

1-Methyl-4-thioxanthen-9-ylidene-piperidine-d3;  9-(1-Methyl-4-piperidinylidene)thioxanthene-d3;  9-(N-Methyl-4’-piperidylene)thioxanthene-d3;  9-(N-Methyl-4’-piperidylidene)-thioxanthene-d3;  BP 400-d3;  BP 400S-d3;  CGA 123427-d3;  Calmixen-d3;  Mepithiath

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data on this compound and Similar Deuterated Compounds

Compound Molecular Formula CAS Number Primary Application Deuterium Substitution Site Key Reference
This compound C₁₉H₁₆D₃NS·HCl 1553-34-0 Internal standard for bioanalysis Methyl group on piperidine ring
Ofloxacin-d3 C₁₈H₁₇D₃FN₃O₄ N/A Analytical reference material Methyl group on piperazine ring
EDDP-D3 (Metabolite) C₂₀H₂₁D₃N·ClO₄ N/A Metabolite standard for opioids Ethyl group on pyrrolidine ring
4-Hydroxy Mephenytoin-d3 C₁₂H₉D₃N₂O₃ 61837-65-8 Metabolic stability studies Methyl group on hydantoin ring

Key Observations:

Structural Similarities :

  • This compound and EDDP-D3 both incorporate deuterium on alkyl groups (methyl or ethyl) attached to nitrogen-containing heterocycles (piperidine or pyrrolidine). This substitution minimizes metabolic interference while retaining binding affinity .
  • Ofloxacin-d3 and 4-Hydroxy Mephenytoin-d3 target deuterium on aromatic or heterocyclic methyl groups, ensuring isotopic distinction without altering polarity .

Analytical Utility :

  • This compound is primarily used to quantify Pimethixene in pharmacokinetic studies, leveraging its ~3 Da mass shift for discrimination .
  • EDDP-D3 serves as a reference standard for detecting opioid metabolites (e.g., methadone), demonstrating the broader role of deuterated standards in toxicology .

Metabolic Stability: Deuterium substitution in this compound may reduce first-pass metabolism by stabilizing C-H bonds, a phenomenon observed in deuterated drugs like Deutetrabenazine. However, this application remains underexplored for this compound .

Analytical Performance

  • A 2021 study by LIPOMED highlighted that deuterated standards like EDDP-D3 and this compound achieve >99% isotopic purity , critical for minimizing cross-talk in mass spectrometry .
  • In metabolic studies, 4-Hydroxy Mephenytoin-d3 demonstrated enhanced signal-to-noise ratios in human liver microsome assays, a benchmark applicable to this compound .

Pharmacological Considerations

  • Its utility is confined to analytical workflows, unlike deuterated drugs like Deucravacitinib, which leverage deuterium for prolonged half-life .

Limitations and Challenges

  • Synthesis Complexity : Introducing deuterium at specific sites (e.g., methyl groups) requires specialized reagents (e.g., deuterated methyl iodide), increasing production costs .
  • Isotopic Exchange Risk : Prolonged storage of deuterated compounds in protic solvents (e.g., water) may lead to deuterium loss, necessitating rigorous stability testing .

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